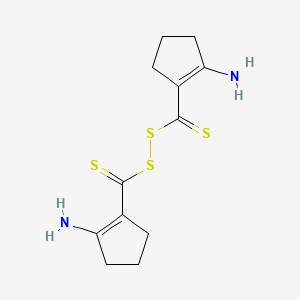
(2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes two aminocyclopentene rings connected by a carbothioyl and carbodithioate linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate typically involves the reaction of 2-aminocyclopentene with thiocarbonyl and dithiocarbonyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metal catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification, and final synthesis. The process is optimized for large-scale production, ensuring high purity and yield. Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioyl and carbodithioate groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate temperatures and may require the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products have diverse applications in various fields of research .
Scientific Research Applications
Chemistry
In chemistry, (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in electronics, coatings, and adhesives .
Mechanism of Action
The mechanism of action of (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminocyclopentene-1-carbothioyl sulfide
- 2-Aminocyclopentene-1-carbodithioate
- Cyclopentene-1-carbothioyl sulfide
Uniqueness
Compared to similar compounds, (2-Aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate exhibits unique properties due to the presence of both carbothioyl and carbodithioate groups.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of this compound may lead to new discoveries and advancements in various fields.
Properties
CAS No. |
64487-57-6 |
|---|---|
Molecular Formula |
C12H16N2S4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(2-aminocyclopentene-1-carbothioyl)sulfanyl 2-aminocyclopentene-1-carbodithioate |
InChI |
InChI=1S/C12H16N2S4/c13-9-5-1-3-7(9)11(15)17-18-12(16)8-4-2-6-10(8)14/h1-6,13-14H2 |
InChI Key |
SPZDBFZHUCNYLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)N)C(=S)SSC(=S)C2=C(CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)

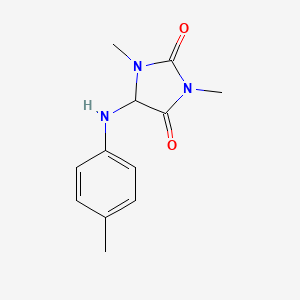

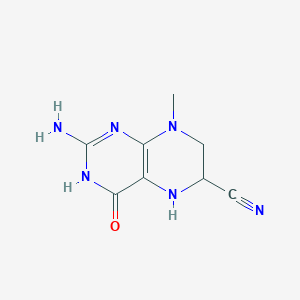
![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
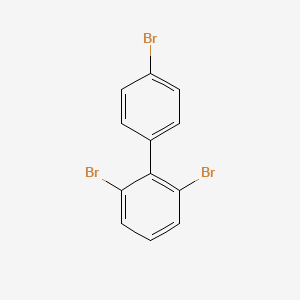
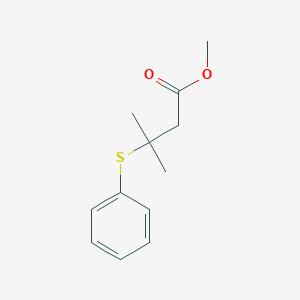
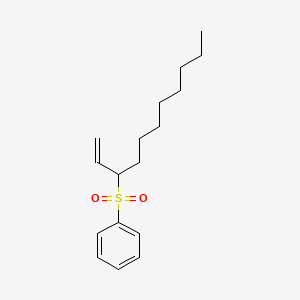
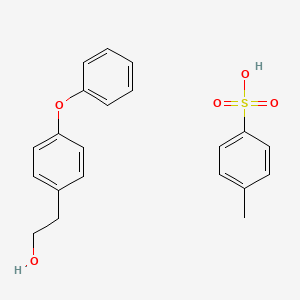
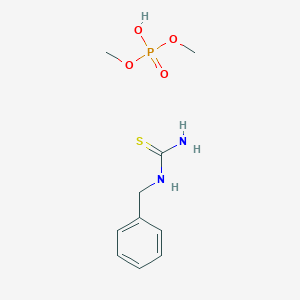
![5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14502057.png)
![2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-](/img/structure/B14502063.png)
